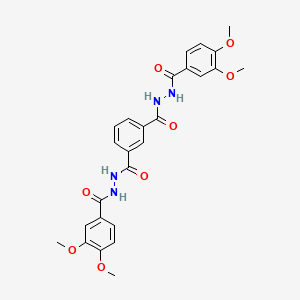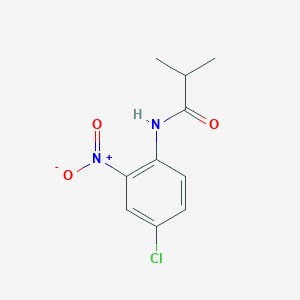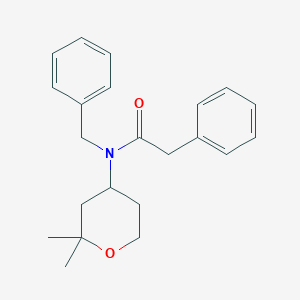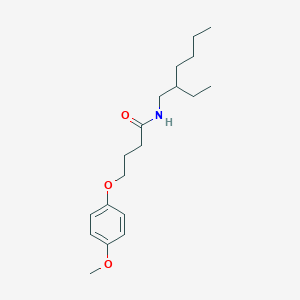
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol, also known as DMH-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMH-1 belongs to the family of small molecules that are inhibitors of the BMP (bone morphogenetic protein) signaling pathway. The BMP signaling pathway is involved in a wide range of physiological processes, including embryonic development, tissue regeneration, and bone formation. Inhibition of this pathway has been shown to have potential therapeutic applications in various diseases, including cancer and fibrosis.
Mechanism of Action
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol inhibits the BMP signaling pathway by binding to the BMP type I receptor, preventing the activation of downstream signaling pathways. This leads to a reduction in the expression of genes involved in cell proliferation, angiogenesis, and metastasis, which are critical processes in cancer development and progression.
Biochemical and Physiological Effects:
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects have been observed in various preclinical models of cancer and have been attributed to the inhibition of the BMP signaling pathway.
Advantages and Limitations for Lab Experiments
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and has a high purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has low solubility in aqueous solutions, which can make it difficult to administer in cell culture or animal models. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol. One area of interest is the development of more potent and selective inhibitors of the BMP signaling pathway. Another area of interest is the investigation of the potential applications of 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol in other diseases, such as fibrosis and cardiovascular disease. Additionally, the development of new delivery methods for 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol could improve its effectiveness in vivo. Overall, the study of 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has the potential to lead to new therapeutic strategies for a range of diseases, particularly cancer.
Synthesis Methods
The synthesis of 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the preparation of 2,3-dimethyl-5-hexyn-2,5-diol, which is then converted to the corresponding bromo derivative. The bromo derivative is then reacted with morpholine to obtain 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol. The overall yield of the synthesis is around 20%.
Scientific Research Applications
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has been extensively studied for its potential applications in scientific research, particularly in the field of cancer. The BMP signaling pathway has been shown to play a critical role in the development and progression of various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer. Inhibition of this pathway has been shown to have potential therapeutic applications in these diseases. 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has been shown to inhibit the BMP signaling pathway and has demonstrated anti-tumor effects in various preclinical models of cancer.
properties
IUPAC Name |
2,3-dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11(2)12(3,14)5-4-6-13-7-9-15-10-8-13/h14H,1,6-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTSCHCGPAABMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C#CCN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4979989.png)

![1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)

![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)


![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)

![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)
